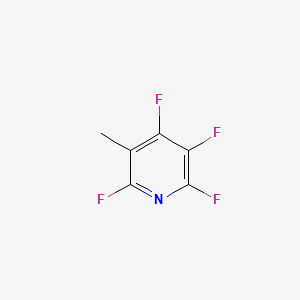
EthylN-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methylglycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EthylN-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methylglycinate is a chemical compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted side reactions during peptide chain elongation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of EthylN-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methylglycinate typically involves the protection of the amino group of N-methylglycine with the Fmoc group. This can be achieved through the reaction of N-methylglycine with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of Fmoc-protected amino acids, including this compound, involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and stringent quality control measures to ensure consistency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
EthylN-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methylglycinate undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxylic acids or esters.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for Fmoc removal.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU are used to activate carboxylic acids for peptide bond formation.
Major Products Formed
Deprotection: Removal of the Fmoc group yields the free amine, which can further react to form peptides.
Coupling: Formation of peptide bonds results in dipeptides, tripeptides, and longer peptide chains.
Wissenschaftliche Forschungsanwendungen
EthylN-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methylglycinate is extensively used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein structure and function by enabling the synthesis of specific peptide sequences.
Medicine: Plays a role in the development of peptide-based therapeutics and diagnostic agents.
Industry: Utilized in the production of synthetic peptides for research and pharmaceutical applications.
Wirkmechanismus
The primary function of EthylN-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methylglycinate is to serve as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function during the synthesis process, preventing unwanted side reactions. Upon completion of the peptide chain assembly, the Fmoc group is removed to yield the free amine, which can then participate in further reactions or be used in biological assays.
Vergleich Mit ähnlichen Verbindungen
EthylN-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methylglycinate is similar to other Fmoc-protected amino acids, such as:
- Fmoc-L-phenylalanine
- Fmoc-L-tryptophan
- Fmoc-L-threonine
Uniqueness
The uniqueness of this compound lies in its specific structure, which includes an N-methylglycine moiety. This structural feature can impart distinct properties to the peptides synthesized using this compound, such as increased stability or altered biological activity.
Conclusion
This compound is a valuable compound in the field of peptide synthesis, offering stability and ease of use. Its applications span across chemistry, biology, medicine, and industry, making it a versatile tool for scientific research and development.
Eigenschaften
Molekularformel |
C20H21NO4 |
|---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
ethyl 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetate |
InChI |
InChI=1S/C20H21NO4/c1-3-24-19(22)12-21(2)20(23)25-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18H,3,12-13H2,1-2H3 |
InChI-Schlüssel |
SRKHKUCGFFETRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Hydroxy-8,8a-dihydroazeto[1,2-a]indol-2(1H)-one](/img/structure/B13112064.png)


![tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene](/img/structure/B13112070.png)










